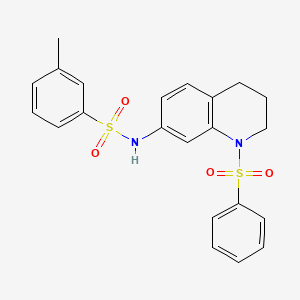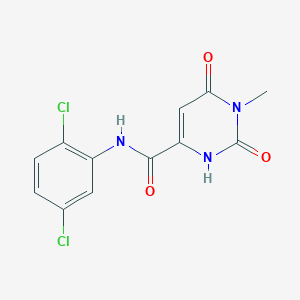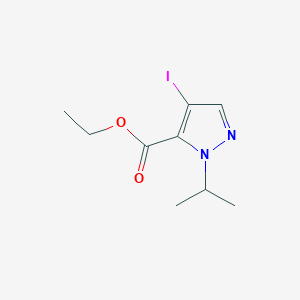![molecular formula C14H16N2O3 B2747865 Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate CAS No. 904627-55-0](/img/structure/B2747865.png)
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a chemical compound with the IUPAC name ethyl (2E)-2-cyano-3-(4-ethoxyanilino)-2-propenoate . It has a molecular weight of 260.29 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .Applications De Recherche Scientifique
1. Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing behaviors, characterized by rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds. These interactions contribute to forming distinct structural patterns like zigzag double-ribbons and double-columns, which are of interest in crystal engineering and design (Zhang, Wu, & Zhang, 2011). Additionally, the compound has been involved in studies identifying unusual C⋯π interactions of non-hydrogen bond type, further highlighting its role in advancing understanding of molecular interactions and crystal structure (Zhang, Tong, Wu, & Zhang, 2012).
2. Structural Analysis and Characterization
This compound has been subject to structural analysis and characterization. Studies have detailed its crystallization in specific space groups and provided measurements of lattice constants and bond distances. Such analyses are vital for understanding the compound's molecular geometry and properties, facilitating its application in various chemical and pharmaceutical contexts (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
3. Synthesis and Chemical Transformations
The compound is also central to various synthetic processes and chemical transformations. For instance, its reactions and resultant products have been studied, leading to the development of novel synthesis methods and the creation of diverse derivatives. These studies contribute to the broader field of organic synthesis, offering insights into reaction mechanisms and the design of new chemical entities (Zribi, Belhouchet, & Chabchoub, 2013).
4. Application in Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in the synthesis of pharmacologically relevant molecules. Its derivatives and transformation products have been explored for potential therapeutic applications, including antimicrobial activity. This highlights the compound's significance in drug discovery and development processes (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIBZGYRLULPX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2747786.png)
![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)



![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)






